molecular formula C15H10N2O B12640969 4-(7-Hydroxyindolizin-2-yl)benzonitrile CAS No. 918960-17-5

4-(7-Hydroxyindolizin-2-yl)benzonitrile

Cat. No.: B12640969
CAS No.: 918960-17-5
M. Wt: 234.25 g/mol
InChI Key: XWONROYKGYYSDZ-UHFFFAOYSA-N
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Description

4-(7-Hydroxyindolizin-2-yl)benzonitrile is a chemical compound with the molecular formula C15H10N2O It is known for its unique structure, which includes an indolizine ring system substituted with a hydroxy group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Hydroxyindolizin-2-yl)benzonitrile typically involves the reaction of indolizine derivatives with benzonitrile compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 7-hydroxyindolizine and a benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(7-Hydroxyindolizin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(7-Hydroxyindolizin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(7-Hydroxyindolizin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Hydroxyindolizin-3-yl)benzonitrile
  • 4-(7-Methoxyindolizin-2-yl)benzonitrile
  • 4-(7-Hydroxyindolizin-2-yl)benzamide

Uniqueness

4-(7-Hydroxyindolizin-2-yl)benzonitrile stands out due to its specific substitution pattern on the indolizine ring and the presence of both hydroxy and nitrile functional groups

Properties

CAS No.

918960-17-5

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-(7-hydroxyindolizin-2-yl)benzonitrile

InChI

InChI=1S/C15H10N2O/c16-9-11-1-3-12(4-2-11)13-7-14-8-15(18)5-6-17(14)10-13/h1-8,10,18H

InChI Key

XWONROYKGYYSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=C2)O

Origin of Product

United States

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